molecular formula C10H7BrClNO B598629 3-Bromo-4-chloro-6-methoxyquinoline CAS No. 1203579-29-6

3-Bromo-4-chloro-6-methoxyquinoline

Cat. No.: B598629
CAS No.: 1203579-29-6
M. Wt: 272.526
InChI Key: JPJOZOXSMAFCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-6-methoxyquinoline is a halogenated heterocyclic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 3-Bromo-4-chloro-6-methoxyquinoline typically involves halogenation reactions. One common method includes the bromination and chlorination of 6-methoxyquinoline. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Bromo-4-chloro-6-methoxyquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-4-chloro-6-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-methoxyquinoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Bromo-4-chloro-6-methoxyquinoline can be compared with other halogenated quinoline derivatives, such as:

These compounds share similar structural features but differ in their specific halogenation patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-4-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJOZOXSMAFCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671162
Record name 3-Bromo-4-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-29-6
Record name 3-Bromo-4-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1203579-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.